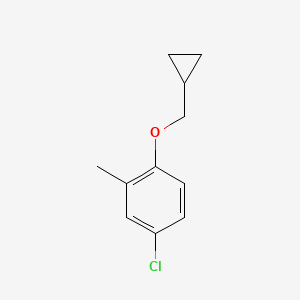

4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene

Description

4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene is a substituted aromatic compound featuring a chlorine atom at the para position, a cyclopropylmethoxy group at the ortho position, and a methyl group at the meta position relative to the benzene ring. Its molecular formula is C₁₁H₁₃ClO₂, with a molecular weight of 212.67 g/mol.

Properties

IUPAC Name |

4-chloro-1-(cyclopropylmethoxy)-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROIWISNYSZZLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylphenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key differences between 4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene and analogous chlorinated aromatics:

Key Observations:

Fluorine in 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene enhances electronegativity, which may influence electronic properties in drug design . Bromomethyl in 2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene introduces a reactive site for nucleophilic substitution, unlike the inert methyl group in the target compound .

Molecular Weight and Applications :

- Higher molecular weight compounds (e.g., bromomethyl derivative) are typically used in specialized syntheses, whereas lighter analogs (e.g., methoxy variant) serve as solvents or simple intermediates .

Biological Activity

4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of 4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene typically involves several synthetic routes, including electrophilic aromatic substitution and nucleophilic substitution methods. The cyclopropylmethoxy group is introduced through a specific reaction with chlorinated precursors under controlled conditions.

Biological Activity

Research has indicated that 4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, particularly against certain strains of bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.

- Anticancer Potential : Some studies have explored its effects on cancer cell lines, indicating that it may inhibit cell proliferation and induce apoptosis in specific types of cancer cells. This activity is likely mediated through the modulation of signaling pathways involved in cell survival.

- Neuropharmacological Effects : There is emerging evidence suggesting that this compound may interact with neurotransmitter systems. Specifically, it has been investigated for its potential role as a modulator of serotonin receptors, which could have implications for mood disorders.

The biological activity of 4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene is thought to involve:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptor sites, particularly those involved in neurotransmission.

- Enzyme Inhibition : It may inhibit key enzymes in metabolic pathways, affecting the biosynthesis of essential biomolecules in pathogens or cancer cells.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Neuropharmacological | Modulation of serotonin receptors |

Table 2: Synthesis Pathways

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Electrophilic Aromatic Substitution | Chlorinated precursor, base |

| Step 2 | Nucleophilic Substitution | Cyclopropylmethanol, acid catalyst |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that 4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene exhibited significant inhibitory effects against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) value comparable to standard antibiotics.

- Cancer Cell Line Testing : In vitro assays using breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

- Neuropharmacological Assessment : Behavioral studies in animal models indicated that administration of the compound led to alterations in anxiety-like behaviors, supporting its role as a potential therapeutic agent for mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.